1,2-双-(叔丁基二甲基甲硅烷基)肼

描述

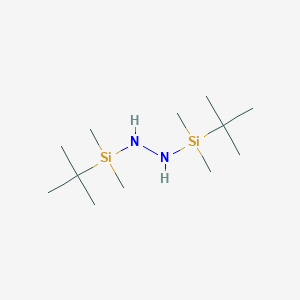

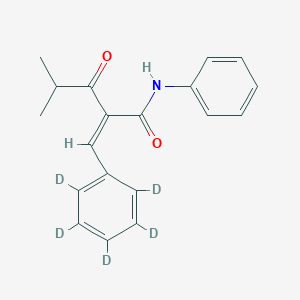

1,2-Bis-(tert-butyldimethylsilyl)hydrazine (BTBH) is an organosilicon compound used in organic synthesis, primarily as a reagent for the synthesis of organic compounds and for the protection of alcohols and amines. BTBH is a white solid at room temperature and is soluble in organic solvents. It is an important reagent in organic chemistry, as it has a wide range of applications in the synthesis of organic compounds.

科学研究应用

化学合成中的构建模块:(二叔丁基氟硅烷基)肼用作异构 N,N- 和 N,N'1-双(甲硅烷基)肼的构建模块,在形成稳定的单甲硅烷基肼中很重要 (Drost 和 Klingebiel,1993 年).

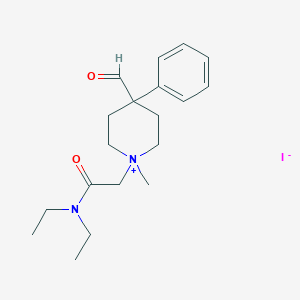

抗肿瘤剂:1-乙酰基-1,2-双-(甲磺酰基)-2-(2-氯乙基)肼对各种癌症表现出有希望的抗肿瘤活性,表明有改进药物配方的潜力 (Shyam 等人,1993 年).

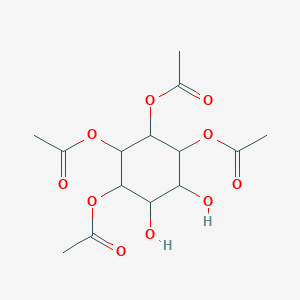

聚合物稳定:聚合物稳定剂 1,2-双(3,5-二叔丁基-4-羟基氢肉桂酰)肼中的晶体多态性影响聚合物化合物中的添加剂行为和分散 (Cogen 和 Hilmer,2008 年).

化学反应和化合物:二锂双(三甲基甲硅烷基)肼与 IV 族卤化物反应形成各种化合物 (Vasisht 等人,1986 年)。此外,N-叔丁基二甲基甲硅烷基腙 (TBSH) 在 Wolff-Kishner 型还原反应和合成乙烯基卤化物和宝石二卤化物中是有效的 (Furrow 和 Myers,2004 年).

稳定化合物形成:1,1-双(三氟甲基)肼是一种用于生产全氟腙的稳定化合物 (Bykhovskaya 等人,1984 年).

环化和晶体结构:用肼将 1,2-双(溴甲硅烷基)乙烷和 1,3-双(溴甲硅烷基)丙烷转化为甲硅烷基肼会产生具有独特环化模式和晶体结构的双环化合物 (Mitzel 等人,1993 年).

荧光化合物:含有 1,8-萘啶衍生物的双 (BF2) 核心络合物显示出强烈的荧光,可用于光物理研究 (Li 等人,2010 年).

合成新化合物:锂双(甲硅烷基)肼、三(甲硅烷基)肼和 1,2-二氮杂-3,5-二甲硅烷基环戊烷是通过双(甲硅烷基)肼与卤代甲硅烷反应合成的 (Bode 等人,1994 年).

作用机制

Target of Action

1,2-Bis-(tert-butyldimethylsilyl)hydrazine is primarily used in the preparation of stable alkyl and aryl N-silyl hydrazones . These compounds are often used as intermediates in organic synthesis, particularly in the preparation of gem-dihalides and vinyl halides .

Mode of Action

The compound’s mode of action involves the formation of a hydrazone intermediate . This is achieved through the reaction of the hydrazine moiety with a carbonyl compound, forming a hydrazone that can undergo further reactions .

Biochemical Pathways

The primary biochemical pathway affected by 1,2-Bis-(tert-butyldimethylsilyl)hydrazine is the Wolff–Kishner reduction . This reaction involves the reduction of a carbonyl compound to a hydrocarbon using a hydrazone intermediate . The Wolff–Kishner reduction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules .

Pharmacokinetics

Like many other silyl hydrazines, it is likely to have low solubility in water and high solubility in organic solvents .

Result of Action

The primary result of the action of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine is the formation of stable alkyl and aryl N-silyl hydrazones . These compounds can be used as intermediates in a variety of organic reactions, including the synthesis of gem-dihalides, vinyl halides, and other complex organic molecules .

Action Environment

The action of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine is influenced by several environmental factors. For instance, the compound is typically stored under an inert atmosphere and in a refrigerator to maintain its stability . Additionally, the reaction conditions, such as temperature and solvent, can significantly affect the compound’s reactivity and the yield of the reaction .

未来方向

1,2-Bis-(tert-butyldimethylsilyl)hydrazine finds utility in synthesizing metal-organic frameworks, preparing functionalized nanomaterials, and contributing to polymer synthesis . Given its versatile applications and broad synthetic capabilities, this compound holds significant importance in the field of organic chemistry .

生化分析

Biochemical Properties

1,2-Bis-(tert-butyldimethylsilyl)hydrazine interacts with various enzymes, proteins, and other biomolecules. Its mechanism of action involves the formation of a hydrazone intermediate, which is subsequently hydrolyzed to yield the desired product . This compound is particularly useful in the Wolff–Kishner reaction, where it serves as a substrate for the reduction of the corresponding carbonyl compound .

Molecular Mechanism

The molecular mechanism of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine involves the formation of a hydrazone intermediate . This intermediate is then hydrolyzed to produce the desired product. The process involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .

属性

IUPAC Name |

1,2-bis[tert-butyl(dimethyl)silyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N2Si2/c1-11(2,3)15(7,8)13-14-16(9,10)12(4,5)6/h13-14H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZSLKRCSRDHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NN[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471430 | |

| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10000-20-1 | |

| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

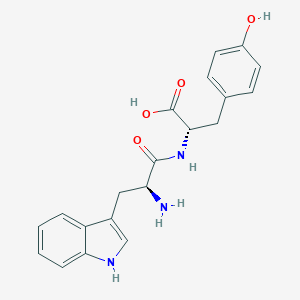

![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)